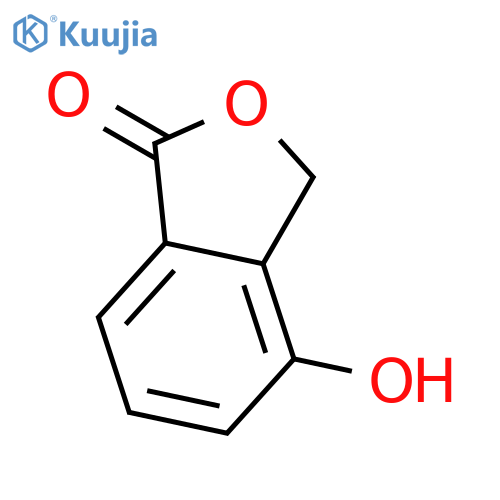

Cas no 13161-32-5 (4-hydroxy-1(3H)-Isobenzofuranone)

13161-32-5 structure

商品名:4-hydroxy-1(3H)-Isobenzofuranone

4-hydroxy-1(3H)-Isobenzofuranone 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-1(3H)-Isobenzofuranone

- 4-hydroxy-3H-2-benzofuran-1-one

- 4-Hydroxyisobenzofuran-1(3H)-one

- 4-hydroxy-2-benzofuran-1(3H)-one

- 4-hydroxy-3H-isobenzofuran-1-one

- 4-hydroxyphtalide

- 4-Hydroxy-phthalid

- 4-hydroxyphthalide

- 4-hydroxy-phthalide

- AK-80804

- ANW-68052

- CTK8C2228

- EN000416

- KB-242370

- SureCN78594

- DTXSID60506053

- 4-Hydroxy-1(3H)-isobenzofuranone, 9CI

- 4-hydroxy-3H-2-benzouran-1-one

- SY274862

- 1(3H)-Isobenzofuranone, 4-hydroxy-

- CHEBI:178339

- 13161-32-5

- CS-0324557

- 4-hydroxy-1,3-dihydro-2-benzofuran-1-one

- WS-01368

- SCHEMBL78594

- AKOS005166872

- MFCD15143974

- ZSCIMKFWMUXNBS-UHFFFAOYSA-N

- DB-332340

-

- MDL: MFCD15143974

- インチ: InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2

- InChIKey: ZSCIMKFWMUXNBS-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(COC2=O)C(=C1)O

計算された属性

- せいみつぶんしりょう: 150.031694049g/mol

- どういたいしつりょう: 150.031694049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

4-hydroxy-1(3H)-Isobenzofuranone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019097520-25g |

4-Hydroxyisobenzofuran-1(3H)-one |

13161-32-5 | 95% | 25g |

3,979.80 USD | 2021-05-31 | |

| Fluorochem | 231869-5g |

4-Hydroxyisobenzofuran-1(3H)-one |

13161-32-5 | 95% | 5g |

£2300.00 | 2021-06-29 | |

| Alichem | A019097520-5g |

4-Hydroxyisobenzofuran-1(3H)-one |

13161-32-5 | 95% | 5g |

1,679.63 USD | 2021-05-31 | |

| eNovation Chemicals LLC | D483680-250mg |

1(3H)-Isobenzofuranone, 4-hydroxy- |

13161-32-5 | 95% | 250mg |

$525 | 2023-05-18 | |

| Aaron | AR00107E-250mg |

1(3H)-Isobenzofuranone, 4-hydroxy- |

13161-32-5 | 95% | 250mg |

$294.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D483680-100mg |

1(3H)-Isobenzofuranone, 4-hydroxy- |

13161-32-5 | 95% | 100mg |

$245 | 2025-02-19 | |

| eNovation Chemicals LLC | D483680-250mg |

1(3H)-Isobenzofuranone, 4-hydroxy- |

13161-32-5 | 95% | 250mg |

$510 | 2025-02-19 | |

| eNovation Chemicals LLC | D483680-250mg |

1(3H)-Isobenzofuranone, 4-hydroxy- |

13161-32-5 | 95% | 250mg |

$510 | 2025-02-24 | |

| Fluorochem | 231869-250mg |

4-Hydroxyisobenzofuran-1(3H)-one |

13161-32-5 | 95% | 250mg |

£307.00 | 2021-06-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395227-5g |

4-Hydroxyisobenzofuran-1(3H)-one |

13161-32-5 | 95+% | 5g |

¥16200.00 | 2024-08-09 |

4-hydroxy-1(3H)-Isobenzofuranone 関連文献

-

1. A new route to 4-hydroxytetralones and 1-naphtholsNigel J. P. Broom,Peter G. Sammes J. Chem. Soc. Perkin Trans. 1 1981 465

-

2. Formula index

-

Lei Di,Yan-Ni Shi,Yong-Ming Yan,Li-Ping Jiang,Bo Hou,Xin-Long Wang,Zhi-Li Zuo,Yong-Bin Chen,Cui-Ping Yang,Yong-Xian Cheng RSC Adv. 2015 5 70985

-

4. CXXIII.—4-Aminophthalide and some derivativesLeopold Ferdinand Levy,Henry Stephen J. Chem. Soc. 1931 867

13161-32-5 (4-hydroxy-1(3H)-Isobenzofuranone) 関連製品

- 28281-58-5(7-methoxy-1(3H)-Isobenzofuranone)

- 55104-35-3(5-hydroxy-3H-isobenzofuran-1-one)

- 33528-09-5(Methyl 2-hydroxy-6-methylbenzoate)

- 2524-37-0(ethyl 2,4-dihydroxy-6-methyl-benzoate)

- 37418-88-5(3-Hydroxyphthalic anhydride)

- 55289-05-9(methyl 3-hydroxy-2-methylbenzoate)

- 6555-40-4(Ethyl 2-hydroxy-6-methylbenzoate)

- 59883-07-7(Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量